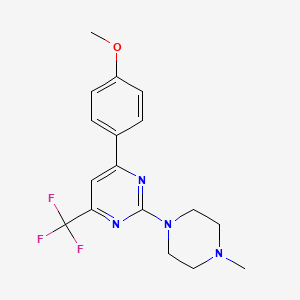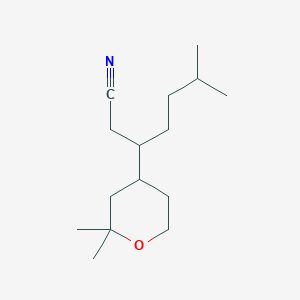![molecular formula C12H13ClN2O B4235492 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B4235492.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate . Another related compound was synthesized by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .Chemical Reactions Analysis
The 1H NMR spectra of most organic molecules contain signals that are ‘split’ into two or more peaks that is called splitting (or coupling). This splitting behavior provides very useful information about the structure of a compound .Aplicaciones Científicas De Investigación
Herbicide Development
One of the primary applications of this compound is in the development of herbicides. The related compound, (4-chloro-2-methylphenoxy)acetate (MCPA), is a well-known herbicide that belongs to the group of synthetic auxins . These compounds act as growth regulators and are used to control broadleaf weeds. The structure of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole suggests that it could be used to synthesize new herbicides with potentially improved properties such as selectivity, biodegradability, or lower toxicity.
Antitumor Activity
Chloro-substituted analogs of creasin have shown pronounced antitumor activity . Given the structural similarity, 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole may also exhibit antitumor properties. Research in this area could lead to the development of new chemotherapeutic agents.
Ionic Liquids
The compound’s structure is relevant to the synthesis of ionic liquids, which are salts in the liquid state at low temperatures . These liquids have a variety of applications due to their unique properties like non-volatility and high thermal stability. They can be used as solvents in chemical synthesis, extraction processes, and electrochemical applications.
Chemical Synthesis
The benzylic position in the compound’s structure is a site that can undergo various chemical reactions, such as free radical bromination or nucleophilic substitution . This makes it a valuable intermediate in the synthesis of more complex organic molecules.
Photocatalytic Degradation
Compounds with a chloro-methylphenoxy group have been investigated for their potential in photocatalytic degradation . 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole could be studied for its effectiveness in breaking down pollutants under light irradiation, contributing to environmental cleanup efforts.
Mecanismo De Acción
Target of Action
Given its structural similarity to phenoxy herbicides , it may act by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins play a crucial role in plant growth and development, regulating processes such as cell division, elongation, and differentiation .
Mode of Action
Phenoxy herbicides, including potentially 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole, act by mimicking the auxin growth hormone IAA . When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the plant’s death . This mode of action is selective for broad-leaf plants, leaving monocotyledonous crops relatively unaffected .
Biochemical Pathways
Auxin-mimicking compounds typically affect pathways related to plant growth and development . They can disrupt normal cellular processes, leading to uncontrolled cell division and elongation . The downstream effects include abnormal growth patterns and eventual plant death .
Pharmacokinetics
Similar compounds are typically absorbed by plants and distributed throughout the plant tissues . The impact on bioavailability would depend on factors such as the compound’s chemical properties, the plant species, and environmental conditions.
Result of Action
The molecular and cellular effects of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole’s action would likely include disruption of normal cell division and elongation processes . This can lead to abnormal growth patterns and, in many cases, plant death . The exact effects would depend on factors such as the concentration of the compound and the sensitivity of the plant species.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole. Factors such as temperature, humidity, and soil composition can affect the compound’s absorption, distribution, and overall effectiveness . Additionally, environmental conditions can influence the compound’s stability and persistence in the environment.
Propiedades
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10-8-11(2-3-12(10)13)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFARKCYRUQEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-allyl-2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B4235412.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(propionylamino)benzamide](/img/structure/B4235413.png)
![2-iodo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235430.png)


![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4235439.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4235441.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4235443.png)

![5-chloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4235462.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4235467.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4235474.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B4235478.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235481.png)